3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyrazine ring with a carbonitrile group
Preparation Methods
The synthesis of 3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves the nucleophilic substitution reaction. One common method is the reaction of 2-chloropyrazine with 1-(2-phenylethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common reagents for these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or photophysical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile include:
3-(4-Benzylpiperazino)pyrazine-2-carbonitrile: This compound has a benzyl group instead of a phenylethyl group.
3-[4-(Diphenylmethyl)piperazin-1-yl]pyrazine-2-carbonitrile: This compound features a diphenylmethyl group.
These similar compounds share structural elements but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
CAS No. |
918481-59-1 |
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Molecular Formula |
C17H19N5 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-[4-(2-phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H19N5/c18-14-16-17(20-8-7-19-16)22-12-10-21(11-13-22)9-6-15-4-2-1-3-5-15/h1-5,7-8H,6,9-13H2 |
InChI Key |
BELRRSWQFBGBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CN=C3C#N |
Origin of Product |
United States |
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